molecular formula C10H10O3S B14521140 [(2-Oxo-1-phenylethyl)sulfanyl]acetic acid CAS No. 62910-84-3

[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid

Cat. No.: B14521140
CAS No.: 62910-84-3
M. Wt: 210.25 g/mol
InChI Key: WQYBBOOXPNOVTE-UHFFFAOYSA-N
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Description

[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-1-phenylethyl)sulfanyl]acetic acid typically involves the reaction of 2-oxo-1-phenylethanol with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylethyl group and the acetic acid moiety. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Oxo-1-phenylethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. In biological systems, the compound has been shown to inhibit protein synthesis by binding to the 30S subunit of bacterial ribosomes . This binding interferes with the normal function of the ribosome, leading to the inhibition of protein synthesis and subsequent bacterial growth.

Comparison with Similar Compounds

[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:

    [(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: This compound differs by the position of the oxo group, which can affect its reactivity and biological activity.

    [(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: The presence of a hydroxy group introduces additional hydrogen bonding interactions, potentially altering its chemical properties and applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

62910-84-3

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2-(2-oxo-1-phenylethyl)sulfanylacetic acid

InChI

InChI=1S/C10H10O3S/c11-6-9(14-7-10(12)13)8-4-2-1-3-5-8/h1-6,9H,7H2,(H,12,13)

InChI Key

WQYBBOOXPNOVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=O)SCC(=O)O

Origin of Product

United States

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